5-(Aminomethyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)piperazine-2,3-dione, or 5-AMPD, is an important intermediate in the synthesis of a variety of organic compounds. It is a cyclic ketoimine, an organic compound containing both a ketone and an imine group. 5-AMPD is used as a building block in organic synthesis, primarily as a precursor to peptide-based drugs, as well as in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
5-(Aminomethyl)piperazine-2,3-dione, as a derivative of methylene piperazine-2,5-diones, is important in the synthesis of amino acid derivatives. Chai and King (1995) illustrated how methylene piperazinediones can be used as synthetic intermediates for amino acid derivatives, with notable chiral induction in carbon-carbon bond forming reactions (Chai & King, 1995).
Biological Activity
The compound has relevance in the field of medicinal chemistry. Mohanty et al. (2015) synthesized a series of 5-(aminomethylene)thiazolidine-2,4-diones, including variants with piperazine moieties, which exhibited significant antibacterial and antifungal activities (Mohanty et al., 2015).
Material Science and Organic Anion/Cation Acceptors
The heterocyclic system of piperazine-2,5-dione, a close relative of this compound, finds unique applications in material science and as an acceptor for organic anions or metal cations. Cho et al. (2004) reported on the synthesis and diverse applications of piperazine-2,5-diones (Cho et al., 2004).
Targeting NMDA Receptor Glycine Site
The compound's analog, 3-(aminomethyl)piperazine-2,5-dione, was identified as a novel NMDA glycine site inhibitor, indicating potential implications in neurological research. Nguyen et al. (2009) synthesized and tested this compound, demonstrating its relevance as a drug target for synaptic plasticity, learning, and memory (Nguyen et al., 2009).
Synthesis of Cyclic Dipeptides
Lihua et al. (2010) described the synthesis of cyclodipeptide bis(phenylmethyl) piperazine-2,5-dione, demonstrating the utility of similar compounds in synthesizing cyclic dipeptides, which have various applications in pharmaceuticals and organic chemistry (Lihua et al., 2010).
Organic Crystal Engineering
The molecule and its derivatives are also used in organic crystal engineering, which has implications in developing new materials and understanding molecular interactions. Weatherhead-Kloster et al. (2005) synthesized a variant of piperazine-2,5-dione and studied its crystalline forms and hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
properties
IUPAC Name |
5-(aminomethyl)piperazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGANRDWMKINNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.